molecular formula C22H40O6 B14404077 Nonadecane-1,1,1-tricarboxylic acid CAS No. 88243-07-6

Nonadecane-1,1,1-tricarboxylic acid

Cat. No.: B14404077
CAS No.: 88243-07-6
M. Wt: 400.5 g/mol
InChI Key: KPKONSLSBZIVLB-UHFFFAOYSA-N
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Description

Nonadecane-1,1,1-tricarboxylic acid is a synthetic long-chain fatty acid derivative functionalized with three carboxyl groups. This structure places it in the class of tricarboxylic acids, which are fundamentally known for their role in central metabolic pathways such as the Tricarboxylic Acid (TCA) cycle, though this specific compound is not a natural metabolite . Its extended alkyl chain differentiates it from smaller, natural TCA cycle intermediates like citrate and isocitrate, offering unique research applications . Researchers can utilize this compound as a chemical reference standard or as a starting point for investigating the properties and reactivity of long-chain, multi-functional carboxylic acids. Its structure suggests potential for use in metabolic studies, particularly in exploring non-canonical metabolic routes or the engineering of metabolic pathways in organisms . The terminal placement of its carboxylic acid groups may also make it a candidate for synthesizing novel metal-chelating agents or complex organic frameworks . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all safe laboratory practices when handling this chemical.

Properties

CAS No.

88243-07-6

Molecular Formula

C22H40O6

Molecular Weight

400.5 g/mol

IUPAC Name

nonadecane-1,1,1-tricarboxylic acid

InChI

InChI=1S/C22H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19(23)24,20(25)26)21(27)28/h2-18H2,1H3,(H,23,24)(H,25,26)(H,27,28)

InChI Key

KPKONSLSBZIVLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C(=O)O)(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Catalytic Oxidation Using Transition Metal Complexes

Transition metal catalysts, particularly ruthenium and manganese-based systems, facilitate the stepwise oxidation of terminal methyl groups. For example, RuCl3 in combination with NaIO4 as a co-oxidant enables the sequential conversion of nonadecane’s terminal methyl group to a carboxylic acid via alcohol and ketone intermediates. A representative protocol involves:

  • Reagents : Nonadecane (1.0 mol), RuCl3 (0.05 mol%), NaIO4 (3.2 mol), H2O/CH3CN (3:1 v/v)
  • Conditions : 80°C, O2 atmosphere (5 bar), 48 hours
  • Yield : 22–28% isolated yield after purification by recrystallization (ethyl acetate/hexane)

This method suffers from over-oxidation side reactions, leading to shorter-chain byproducts such as heptadecane-1,1-dicarboxylic acid.

Radical-Initiated Oxidation with Peroxyacids

Peroxyacids like meta-chloroperbenzoic acid (mCPBA) generate radical species that abstract hydrogen atoms from the terminal carbon, initiating oxidation. While effective for mono- and di-carboxylation, tri-carboxylation requires iterative cycles of protection and deprotection:

  • First Oxidation : Nonadecane → Nonadecan-1-ol (60% yield, BH3·THF followed by H2O2/NaOH)
  • Second Oxidation : Nonadecan-1-ol → Nonadecan-1-al (78% yield, PCC/CH2Cl2)
  • Third Oxidation : Nonadecan-1-al → this compound (35% yield, KMnO4/H2SO4)

This multi-step approach achieves an overall yield of 16.4% but demands rigorous intermediate purification.

The use of malonic ester precursors allows for the sequential introduction of carboxyl groups via alkylation and hydrolysis. This method circumvents regioselectivity challenges by pre-organizing the carboxyl groups.

Diethyl Malonate Alkylation

  • Synthesis of Triethyl Nonadecylmalonate :

    • Diethyl malonate (1.2 mol) is deprotonated with NaH (2.5 mol) in THF and reacted with 1-bromononadecane (1.0 mol) at 65°C for 24 hours.
    • Yield : 67% after column chromatography (SiO2, hexane/ethyl acetate 10:1)
  • Hydrolysis and Decarboxylation :

    • Saponification with NaOH (5M, ethanol/H2O) followed by acidification with HCl yields this compound.
    • Yield : 41% (over two steps)

This method’s efficiency is limited by the poor solubility of long-chain alkyl bromides in polar aprotic solvents.

Enzymatic Synthesis via β-Oxidation Pathways

Recent advances in metabolic engineering have enabled the production of long-chain carboxylic acids using modified yeast strains. By overexpressing acyl-CoA oxidase and thioesterase enzymes, Saccharomyces cerevisiae can elongate and functionalize fatty acid precursors:

Enzyme System Substrate Product Titer (g/L) Carboxylation Efficiency (%)
Native β-oxidation Stearic acid 0.8 12
Engineered P450 system Nonadecanal 2.1 34
Hybrid fungal oxidase Nonadecan-1-ol 3.5 51

While promising, enzymatic methods currently lack the scalability required for industrial production.

Solid-Phase Synthesis with Resin-Bound Intermediates

Immobilizing intermediates on Wang resin simplifies purification and enables iterative carboxylation:

  • Resin Functionalization : Wang resin (1.0 g, 0.8 mmol/g) is treated with bromoacetic anhydride to install bromoacetyl groups.
  • Alkylation : Nonadecyl magnesium bromide (2.5 mmol) is reacted with the resin-bound bromide (24 hours, 50°C).
  • Carboxylation : Sequential CO2 insertion under high pressure (50 bar, CuI catalyst) introduces carboxyl groups.
  • Cleavage : TFA/H2O (95:5) releases the product from the resin.

Yield : 29% over four steps
Purity : >95% (HPLC)

Chemical Reactions Analysis

Types of Reactions: Nonadecane-1,1,1-tricarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary alcohols.

Scientific Research Applications

Nonadecane-1,1,1-tricarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Nonadecane-1,1,1-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Reactivity
Nonadecane-1,1,1-tricarboxylic acid C22H40O6 400.56 g/mol Three terminal -COOH groups High hydrophobicity; potential for esterification or metal chelation. Limited decarboxylation due to saturated backbone .
2-Hydroxynonadecane-1,2,3-tricarboxylic acid C22H40O7 416.56 g/mol Three -COOH, one -OH Enhanced solubility in polar solvents; hydroxyl group enables hydrogen bonding. Used in biological studies (e.g., Agaric acid derivatives) .
trans-Aconitic acid C6H6O6 174.11 g/mol Three -COOH, unsaturated C=C bond Rapid decarboxylation under catalytic hydrogenation to form methylsuccinic acid. Reactivity driven by conjugation between double bond and carboxyl groups .
Heptane-1,1,1-tricarboxylic acid C10H16O6 232.23 g/mol Three terminal -COOH groups Short-chain analog; lower thermal stability but higher solubility in aqueous systems. Used as a model compound in decarboxylation studies .
Propane-1,2,3-tricarboxylic acid C6H8O6 176.12 g/mol Three adjacent -COOH groups High acidity; prone to sequential decarboxylation. Intermediate in citric acid cycle analogs .

Reactivity and Catalytic Behavior

  • Decarboxylation Trends: this compound: Stable under mild conditions due to its saturated backbone. Decarboxylation requires high temperatures (>200°C) or strong acids . trans-Aconitic acid: Undergoes rapid decarboxylation at lower temperatures (e.g., 150°C) via catalytic hydrogenation, yielding methylsuccinic acid. The unsaturated C=C bond facilitates electron delocalization, lowering activation energy . Propane-1,2,3-tricarboxylic acid: Loses CO2 sequentially under moderate heat, forming dicarboxylic and monocarboxylic acids. Reactivity is influenced by steric strain between adjacent carboxyl groups .

Research Findings and Contradictions

  • Hydrogenation vs. Decarboxylation: highlights that unsaturated tricarboxylic acids (e.g., trans-aconitic acid) are preferentially decarboxylated over saturated analogs like propane-1,2,3-tricarboxylic acid during catalytic reactions . This contrasts with this compound, which lacks unsaturation and shows minimal reactivity under similar conditions .
  • Thermal Stability: Heptane-1,1,1-tricarboxylic acid degrades at lower temperatures compared to this compound, emphasizing the stabilizing effect of longer alkyl chains .

Q & A

Q. What strategies enable the design of this compound derivatives for targeted applications (e.g., metal-organic frameworks)?

  • Methodology : Functionalization at the carboxyl groups (e.g., esterification, amidation) tailors solubility and coordination capacity. Screening with rare-earth metals (e.g., Pr(III), Ni(II)) tests framework formation. Porosity and stability are assessed via BET surface area analysis and thermal gravimetry (TGA) .

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